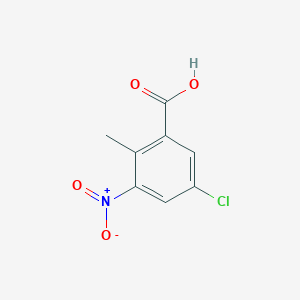

5-氯-2-甲基-3-硝基苯甲酸

概述

描述

5-Chloro-2-methyl-3-nitrobenzoic acid is a synthetic organic compound . It has a molecular weight of 215.59 . It is also known by the synonyms 5-Chloro-3-nitro-o-toluic acid and 3-Carboxy-5-chloro-2-methylnitrobenzene .

Synthesis Analysis

The synthesis of 5-methyl-2-nitrobenzoic acid, a similar compound, has been reported in the literature . The nitration of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O was used to synthesize 5-methyl-2-nitrobenzoic acid . This process was found to be efficient and environmentally friendly .Molecular Structure Analysis

The InChI code for 5-Chloro-2-methyl-3-nitrobenzoic acid is 1S/C8H6ClNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) . The InChI key is KSLZRIXXMKXDEO-UHFFFAOYSA-N .Chemical Reactions Analysis

Nitro compounds like 5-Chloro-2-methyl-3-nitrobenzoic acid can undergo various reactions. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Physical and Chemical Properties Analysis

5-Chloro-2-methyl-3-nitrobenzoic acid is a solid powder . It is stored at ambient temperature . The compound is shipped at ambient temperature .科学研究应用

合成和材料科学

5-氯-2-甲基-3-硝基苯甲酸被用于合成各种化合物。例如,Wang和Shi(2011)利用5-氯-2-硝基苯甲酸合成了一种银(I)配合物,对正常细胞和癌细胞均具有显著的细胞毒性。这突显了它在材料科学和医学研究中的潜在用途(Wang & Shi, 2011)。

环境科学和分析

在环境科学中,对5-氯-2-甲基-3-硝基苯甲酸及其衍生物进行残留物测定。Alder,Augenstein和Rogerson(1978)开发了一种方法,用于测定大豆、叶片、土壤、牛奶和肝脏中的5-[2-氯-4-(三氟甲基)苯氧基]-2-硝基苯酸钠的残留物,这对监测环境污染和食品安全至关重要(Alder, Augenstein, & Rogerson, 1978)。

制药研究

在制药研究中,5-氯-2-甲基-3-硝基苯甲酸用作合成药物的起始物质。Chen Yi-fen,Li Ai-xia和Jie Yafei(2010)使用了一种类似化合物3-甲基-2-硝基苯甲酸合成了氯氰虫脒。这表明了它在开发新药物中的重要性(Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010)。

晶体学和分子研究

5-氯-2-甲基-3-硝基苯甲酸还用于晶体学和分子研究。例如,Pramanik,Dey和Mukherjee(2019)对苯甲酸衍生物进行了晶体学研究,包括相关化合物如4-氯-3-硝基苯甲酸,以了解它们的分子结构和相互作用。这些研究对晶体学领域至关重要,并有助于理解分子行为(Pramanik, Dey, & Mukherjee, 2019)。

安全和危害

作用机制

Target of Action

Nitro compounds, which this compound is a part of, are known to be important nitrogen derivatives . They often interact with various biological targets, leading to a range of effects.

Mode of Action

Nitro compounds, in general, have a hybrid structure with a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence their interaction with biological targets.

Biochemical Pathways

Nitro compounds can participate in various biochemical reactions due to their structural characteristics .

属性

IUPAC Name |

5-chloro-2-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLZRIXXMKXDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154257-81-5 | |

| Record name | 5-Chloro-2-methyl-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(2-Methylphenyl)methoxy]phenyl]methanol](/img/structure/B1359180.png)